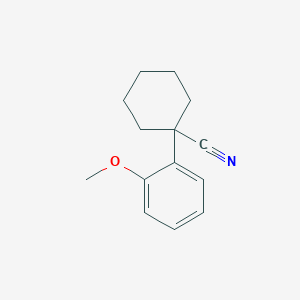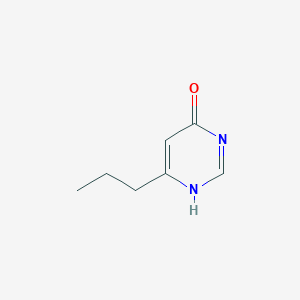![molecular formula C10H10N4 B7836409 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B7836409.png)
2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is known for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine typically involves the reaction of methyl N-cyano-2-nitrobenzimidate with 2-chloro-ethanamine or 3-chloropropan-1-amine under specific reaction conditions . The reaction proceeds through a one-pot procedure, forming two heterocycles in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of metal-catalyzed reactions and other advanced synthetic techniques .
化学反应分析
Types of Reactions
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts, bases like potassium tert-butoxide (KOtBu), and other organic solvents . The reaction conditions are optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further explored for their biological activities .
科学研究应用
2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying biological pathways and mechanisms.
作用机制
The mechanism of action of 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine involves its dual inhibitory activity against PI3K and HDAC. By inhibiting these enzymes, the compound can induce multiple epigenetic modifications affecting signaling networks. This leads to the suppression of cancer cell proliferation and survival . The molecular targets include the catalytic subunits of PI3K and the active site of HDAC, where the compound chelates with zinc ions .
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thiazole and Benzothiazole Derivatives: These compounds exhibit high antibacterial potentials and have structural similarities with 2,3-dihydroimidazo[1,2-c]quinazolin-5-amine.
Uniqueness
This compound is unique due to its dual inhibitory activity against PI3K and HDAC, which is not commonly found in other similar compounds. This dual activity makes it a promising candidate for cancer therapy and other therapeutic applications .
属性
IUPAC Name |
2,3-dihydroimidazo[1,2-c]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-4H,5-6H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZABEOTIWRSCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3N=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=N1)C3=CC=CC=C3N=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(tert-Butyl)benzo[d]oxazol-6-amine](/img/structure/B7836343.png)












![5-propyl-3-sulfanylidene-1,2-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B7836438.png)
